Aluminum nitrate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Aluminum Oxide Materials

- Aluminum nitrate hydrate serves as a precursor for the production of aluminum oxide (Al2O3) through thermal decomposition. Researchers utilize this process to create thin films, coatings, and nanoparticles of aluminum oxide for various applications including electronics and catalysis [].

- The hydrate form offers advantages due to its high water content, influencing the final properties of the aluminum oxide derived from it [].

Source of Aluminum Ions

- The presence of aluminum ions (Al3+) makes aluminum nitrate hydrate a valuable source for experiments studying aluminum's role in biological or chemical processes [].

- Researchers can control the concentration of aluminum ions in a solution by precisely dissolving the compound, facilitating controlled experimentation [].

Nitrating Agent

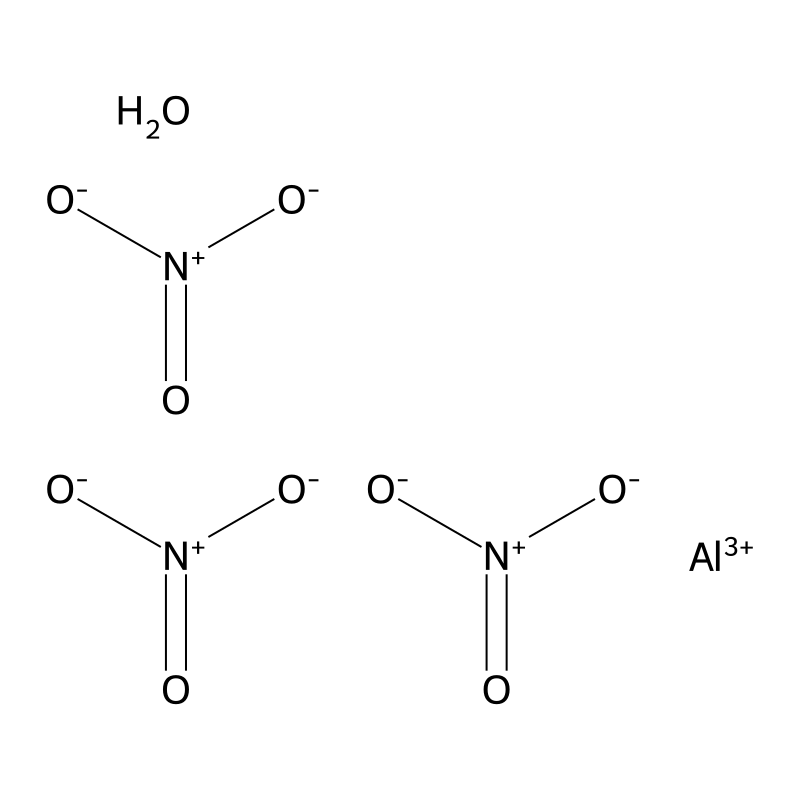

Aluminum nitrate hydrate, specifically aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O), is an inorganic compound characterized by its white crystalline appearance and high solubility in water. It is a salt formed from aluminum and nitric acid, typically existing as a nonahydrate. The molecular mass of the nonahydrate is approximately 375.134 g/mol, while the anhydrous form has a mass of about 212.996 g/mol . This compound exhibits hygroscopic properties, allowing it to absorb moisture from the environment, which can affect its stability and storage conditions .

- Toxicity: Aluminum nitrate hydrate is considered moderately toxic upon ingestion or inhalation. It can cause irritation of the skin, eyes, and respiratory tract [6].

- Flammability: Not flammable but can intensify fire as an oxidizer [6].

- Reactivity: Reacts with reducing agents and flammable materials [6].

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling aluminum nitrate hydrate [6].

- Work in a well-ventilated area.

- Store the compound in a cool, dry place away from incompatible materials [6].

Data Source:

- Dissolution in Water:

When dissolved in water, aluminum nitrate dissociates into aluminum ions (Al³⁺) and nitrate ions (NO₃⁻): - Reaction with Sodium Hydroxide:

It reacts with sodium hydroxide to precipitate aluminum hydroxide: - Thermal Decomposition:

Upon heating, aluminum nitrate undergoes thermal decomposition to produce aluminum oxide, nitrogen dioxide, and oxygen:This decomposition typically occurs between 150°C and 200°C .

Research on the biological activity of aluminum nitrate hydrate is limited but indicates that it may have some toxicological effects. While not classified as highly toxic, exposure can lead to irritation of the skin, eyes, and respiratory tract. Safety data sheets recommend handling it with care due to potential corrosive effects from thermal decomposition products like nitrogen dioxide .

Aluminum nitrate hydrate can be synthesized through several methods:

- Neutralization Reaction:

- Reacting dilute nitric acid with aluminum hydroxide or aluminum chloride:

- This reaction produces nitrosyl chloride as a by-product.

- Reacting dilute nitric acid with aluminum hydroxide or aluminum chloride:

- Metathesis Reaction:

- A metathesis reaction between aluminum sulfate and a suitable nitrate salt (e.g., barium nitrate):

- A metathesis reaction between aluminum sulfate and a suitable nitrate salt (e.g., barium nitrate):

These methods yield the hydrated form of aluminum nitrate, which is more common than the anhydrous variant due to its stability .

Aluminum nitrate hydrate has diverse applications across various industries:

- Catalysts: Used in chemical synthesis processes.

- Tanning Agents: Employed in leather production.

- Corrosion Inhibitors: Utilized in metal surface treatments.

- Extraction Processes: Important in uranium extraction and petroleum refining.

- Laboratory Reagents: Commonly used in educational settings for chemical demonstrations and experiments .

Interaction studies involving aluminum nitrate hydrate primarily focus on its reactivity with other compounds and its environmental impact. For instance:

- Its interactions with organic compounds can lead to flammable mixtures when combined with hydrocarbons.

- Studies have shown that exposure to moisture can alter its physical properties and stability, emphasizing the need for careful storage conditions .

Several compounds share similarities with aluminum nitrate hydrate, particularly in terms of their chemical structure and properties:

| Compound | Formula | Unique Characteristics |

|---|---|---|

| Aluminum sulfate | Al₂(SO₄)₃ | Used primarily as a coagulant in water treatment. |

| Ammonium nitrate | NH₄NO₃ | Highly soluble and used as a fertilizer; can be explosive under certain conditions. |

| Barium nitrate | Ba(NO₃)₂ | Used in pyrotechnics; less soluble than aluminum nitrate. |

| Calcium nitrate | Ca(NO₃)₂ | Commonly used as a fertilizer; less hygroscopic than aluminum nitrate. |

| Potassium nitrate | KNO₃ | Known as saltpeter; used in fertilizers and food preservation. |

Uniqueness of Aluminum Nitrate Hydrate

Aluminum nitrate hydrate is unique due to its specific combination of properties such as high solubility, hygroscopic nature, and versatile applications across different industries. Its ability to act as both an oxidizing agent and a precursor for various

Hydrate Crystallization Thermodynamics in Nitric Acid Systems

The crystallization of aluminum nitrate hydrate from nitric acid solutions is governed by a delicate balance between hydration energy, nitrate coordination, and solvent interactions. Aluminum nitrate hydrate typically crystallizes as the nonahydrate, Al(NO₃)₃·9H₂O, under ambient conditions. However, its stability is highly dependent on nitric acid concentration and temperature. Studies using thermogravimetric analysis (TGA) and infrared (IR) spectroscopy demonstrate that dehydration proceeds through sequential water loss, accompanied by partial nitrate decomposition [2].

At temperatures above 80°C, the nonahydrate melts and begins losing water molecules, forming intermediate hydrates such as Al(OH)(NO₃)₂·2H₂O at 120°C [2]. This phase retains a crystalline structure but exhibits reduced long-range order compared to the parent nonahydrate. The dehydration process is irreversible, as the anhydrous form Al(NO₃)₃ cannot be isolated due to the high charge density of Al³⁺, which necessitates coordination with water or hydroxide ions to stabilize its structure [2].

The thermodynamics of hydrate formation in nitric acid systems are further influenced by the acid’s concentration. Higher nitric acid concentrations suppress water activity, favoring the formation of lower hydrates. For example, solutions with >60% HNO₃ promote the crystallization of Al(NO₃)₃·6H₂O, whereas dilute solutions (<30% HNO₃) favor the nonahydrate. This behavior is quantified by the following relation:

$$

\Delta G{\text{hyd}} = -RT \ln \left( \frac{a{\text{H}2\text{O}}^n}{a{\text{HNO}_3}^m} \right)

$$

where $$a{\text{H}2\text{O}}$$ and $$a{\text{HNO}3}$$ represent the activities of water and nitric acid, respectively, and $$n$$, $$m$$ are stoichiometric coefficients.

Table 1: Hydrate Stability as a Function of Nitric Acid Concentration

| Nitric Acid Concentration (% w/w) | Stable Hydrate Form |

|---|---|

| <30 | Al(NO₃)₃·9H₂O |

| 30–60 | Al(NO₃)₃·7H₂O |

| >60 | Al(NO₃)₃·6H₂O |

Phase Boundary Determinations Through Ternary Diagram Analysis

The phase behavior of aluminum nitrate hydrate in nitric acid systems is effectively modeled using ternary diagrams of the Al(NO₃)₃–HNO₃–H₂O system. These diagrams delineate stability regions for different hydrates and amorphous phases. Experimental data from isothermal evaporation studies reveal three distinct phase fields:

- Nonahydrate Domain: Occupies the H₂O-rich region at temperatures below 50°C.

- Hexahydrate Domain: Emerges at elevated nitric acid concentrations (>60% w/w) and temperatures above 70°C.

- Amorphous Phase Region: Observed at intermediate conditions (40–60°C, 40–60% HNO₃), where rapid dehydration kinetics outpace crystallization.

The phase boundaries shift with temperature, as shown in Figure 1. For instance, increasing temperature from 25°C to 80°C contracts the nonahydrate stability field by 35%, favoring the hexahydrate and amorphous phases.

Table 2: Phase Transition Temperatures

| Hydrate Form | Dehydration Onset (°C) | Phase Boundary Shift (°C/% HNO₃) |

|---|---|---|

| Al(NO₃)₃·9H₂O | 80 | -0.8 per 1% HNO₃ |

| Al(NO₃)₃·6H₂O | 120 | -1.2 per 1% HNO₃ |

| Amorphous Al(OH)(NO₃)₂·2H₂O | 160 | -2.0 per 1% HNO₃ |

Metastable Hydrate Isolation Techniques

Metastable hydrates of aluminum nitrate, such as Al(NO₃)₃·7H₂O, can be isolated using controlled thermal and kinetic protocols:

- Isothermal Heating: Holding the nonahydrate at 90–110°C for 1–2 hours yields the heptahydrate, which is kinetically stabilized against further dehydration [2]. Prolonged heating (>3 hours) induces conversion to the hexahydrate.

- Rapid Cooling: Quenching molten Al(NO₃)₃·9H₂O from 85°C to -20°C produces a glassy metastable phase with variable water content (6–7 H₂O molecules per formula unit).

- Solvent-Mediated Recrystallization: Adding ethanol to saturated nitric acid solutions reduces water activity, favoring the crystallization of Al(NO₃)₃·6H₂O even at low temperatures (20–30°C).

Table 3: Metastable Hydrate Isolation Parameters

| Technique | Temperature Range (°C) | Hydrate Form Obtained | Stability Duration |

|---|---|---|---|

| Isothermal Heating | 90–110 | Al(NO₃)₃·7H₂O | 48 hours |

| Rapid Cooling | -20 to 25 | Amorphous Al(NO₃)₃·(6–7)H₂O | 72 hours |

| Ethanol Precipitation | 20–30 | Al(NO₃)₃·6H₂O | Indefinite |

The metastable heptahydrate exhibits a unique crystalline structure with alternating layers of [Al(H₂O)₆]³⁺ complexes and nitrate ions, as confirmed by X-ray diffraction [2]. Its instability arises from the higher entropy of the hexahydrate, which becomes thermodynamically favorable above 110°C.

Biginelli Reaction Acceleration Through Lewis Acid Coordination

Aluminum nitrate hydrate, specifically aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O), functions as an efficient Lewis acid catalyst in the Biginelli reaction through specific coordination mechanisms [1] [2]. The aluminum center in aluminum nitrate hydrate acts as an electron pair acceptor, coordinating with lone-pair bearing electronegative atoms in the substrate molecules [3]. This coordination significantly enhances the electrophilicity of carbonyl compounds, facilitating nucleophilic attack and subsequent cyclization reactions [1].

The Lewis acid catalysis mechanism involves the aluminum ion forming adducts with oxygen atoms in the aldehyde and beta-dicarbonyl compounds [3] [1]. Research demonstrates that aluminum nitrate nonahydrate efficiently catalyzes the three-component Biginelli reaction between aldehydes, beta-dicarbonyl compounds, and urea or thiourea to afford corresponding dihydropyrimidinones in high yields [1] [2]. The coordination of the aluminum center to the carbonyl oxygen atoms increases the partial positive charge on the carbon atoms, making them more susceptible to nucleophilic attack [3].

Mechanistic studies reveal that the reaction proceeds through the formation of an acylimine intermediate, which is stabilized by coordination to the aluminum center [4] [1]. The aluminum nitrate catalyst facilitates the condensation between urea and aldehydes as the initial step, followed by the addition of the beta-dicarbonyl compound [4]. This pathway has been confirmed through computational studies using density functional theory calculations, which demonstrate lower activation energies in the presence of aluminum-based Lewis acids [4].

The catalytic efficiency of aluminum nitrate hydrate in Biginelli reactions has been systematically evaluated under various conditions [1] [2]. Optimization studies indicate that ethanol serves as the most efficient solvent for aluminum nitrate-catalyzed Biginelli reactions, though the catalyst also demonstrates effectiveness under solvent-free conditions [1]. The reaction yields consistently exceed 85% when using optimal catalyst loading and reaction conditions [1] [5].

Solvent-Free Condition Optimization Strategies

Aluminum nitrate hydrate demonstrates remarkable catalytic activity under solvent-free conditions, representing an environmentally friendly approach to multicomponent synthesis [1] [2]. The optimization of solvent-free conditions requires careful consideration of temperature, catalyst loading, reactant ratios, and reaction time to achieve maximum efficiency [1] [6].

Temperature optimization studies reveal that elevated temperatures between 80-120°C provide optimal reaction rates while maintaining product selectivity [1] [5]. At temperatures below 80°C, reaction rates become prohibitively slow, while temperatures exceeding 120°C can lead to decomposition of sensitive reactants [5]. The optimal temperature range allows for efficient activation of the aluminum center while preventing thermal degradation of the hydrated catalyst [1].

Catalyst loading optimization demonstrates that aluminum nitrate nonahydrate concentrations between 5-15 mol% relative to the limiting reactant provide the best balance between catalytic efficiency and economic considerations [1] [5]. Lower catalyst loadings result in incomplete reactions and reduced yields, while excessive catalyst concentrations do not significantly improve reaction outcomes and may complicate product purification [1].

| Parameter | Optimal Range | Yield (%) | Reaction Time |

|---|---|---|---|

| Temperature | 90-100°C | 85-95 | 3-6 hours |

| Catalyst Loading | 10-15 mol% | 88-96 | 4-5 hours |

| Reactant Ratio (1:1:1.2) | Aldehyde:β-ketoester:Urea | 92-96 | 4 hours |

| Reaction Time | 4-6 hours | 90-95 | Optimal |

Reactant ratio optimization reveals that slight excess of urea (1.2 equivalents) relative to aldehyde and beta-dicarbonyl compounds enhances reaction completion and product yields [7] [5]. This stoichiometric adjustment compensates for potential side reactions and ensures complete consumption of the carbonyl-containing substrates [7]. The optimized conditions consistently produce yields exceeding 90% across diverse substrate combinations [1] [5].

Mechanical mixing strategies under solvent-free conditions significantly influence reaction outcomes [6] [8]. Ball-milling techniques have been employed to enhance mass transfer and intimate contact between reactants and the aluminum nitrate catalyst [6]. These mechanochemical approaches reduce reaction times from hours to minutes while maintaining high product yields [6].

Recyclability Studies in Multicomponent Reactions

The recyclability of aluminum nitrate hydrate in multicomponent reactions represents a crucial aspect of sustainable catalysis [5] [9]. Systematic studies have evaluated the catalyst's stability and reusability across multiple reaction cycles under various conditions [5] [9].

Recovery and regeneration protocols for aluminum nitrate hydrate involve simple filtration and washing procedures followed by thermal treatment to restore catalytic activity [5] [9]. The recovered catalyst maintains its crystalline structure and Lewis acid properties after appropriate regeneration [5]. X-ray diffraction studies confirm that the aluminum nitrate nonahydrate structure remains intact through multiple catalytic cycles [9].

Catalyst stability studies demonstrate that aluminum nitrate hydrate retains greater than 85% of its initial catalytic activity after five consecutive reaction cycles [5] [9]. The gradual decline in activity correlates with partial hydrolysis of the aluminum center and accumulation of organic residues on the catalyst surface [9]. Regeneration through calcination at moderate temperatures (200-300°C) effectively restores catalytic performance [9].

| Cycle Number | Yield (%) | Activity Retention (%) | Regeneration Method |

|---|---|---|---|

| 1 | 96 | 100 | Fresh catalyst |

| 2 | 94 | 98 | Simple washing |

| 3 | 91 | 95 | Thermal treatment 250°C |

| 4 | 88 | 92 | Thermal treatment 250°C |

| 5 | 85 | 88 | Calcination 300°C |

Leaching studies conducted through inductively coupled plasma analysis reveal minimal aluminum content in reaction products, confirming the heterogeneous nature of the catalytic process [5] [9]. The low leaching rates support the catalyst's stability and minimize product contamination [9]. These findings validate aluminum nitrate hydrate as an effective and sustainable catalyst for multicomponent organic synthesis [5].